
4-(2-Bromophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Bromophenoxy)aniline” is an organic compound used for research and development . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “4-(2-Bromophenoxy)aniline” is C12H10BrNO . The InChI code is 1S/C12H10BrNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Bromophenoxy)aniline” is 264.12 . It has a density of 1.479g/cm3 . The boiling point is 365.1ºC at 760 mmHg . The melting point ranges from 104-108ºC .科学的研究の応用
Ultrasonic Degradation of Ionic Aromatic Compounds
Research on the ultrasonic degradation of ionic aromatic compounds like aniline in aqueous solutions highlights the importance of pH in sonochemical degradation processes. This study is relevant for understanding the environmental degradation of contaminants, including those structurally related to 4-(2-Bromophenoxy)aniline. The degradation rate of aniline under ultrasonic irradiation decreases with increasing pH, indicating the role of pH in modulating the sonochemical degradation efficiency of aromatic compounds in water (Jiang, Pétrier, & Waite, 2002).
Catalytic Oxidation of Phenolic and Aniline Compounds
Fe3O4 magnetic nanoparticles have been utilized for the removal of phenol and aniline from aqueous solutions, showcasing a method for environmental cleanup. This research can be extrapolated to the degradation or removal of similar compounds, such as 4-(2-Bromophenoxy)aniline, from water bodies, thus reducing their environmental impact (Zhang et al., 2009).
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
A study on the synthesis of (prop-2-ynyloxy) benzene derivatives from phenol and aniline derivatives demonstrates the chemical versatility and potential applications of 4-(2-Bromophenoxy)aniline in synthesizing new compounds with potential antibacterial and antiurease activities (Batool et al., 2014).
Electrochemical Copolymerization of Aniline and o-Aminophenol
The electrochemical copolymerization of aniline and o-aminophenol leads to the synthesis of poly(aniline-co-o-aminophenol), which exhibits enhanced electrochemical activity and stability. This research opens avenues for using 4-(2-Bromophenoxy)aniline in the development of advanced materials for electronic and electrochemical applications (Mu, 2004).
Detection of Biomarkers in Urine
A study on the detection of 4-Aminophenol, a biomarker for aniline exposure, using a bi-functionalized luminescent metal-organic framework, underscores the potential of using derivatives of 4-(2-Bromophenoxy)aniline in biomedical research and diagnostics. This work is particularly significant for monitoring exposure to hazardous substances and assessing human health (Jin & Yan, 2021).
Safety and Hazards
特性
IUPAC Name |
4-(2-bromophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVXEHACJOPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

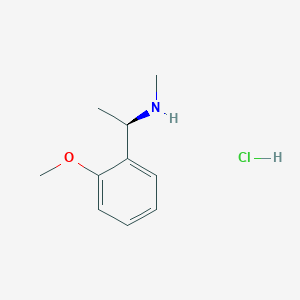


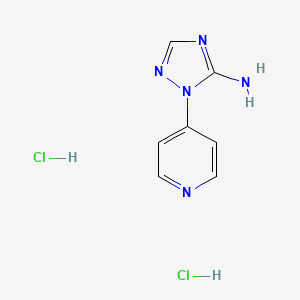
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2761553.png)
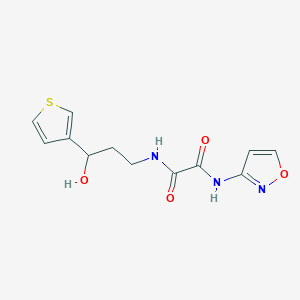
![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)
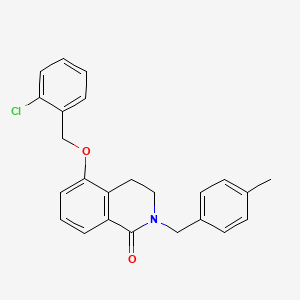
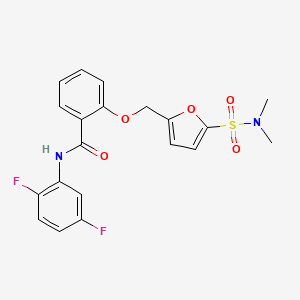


![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)